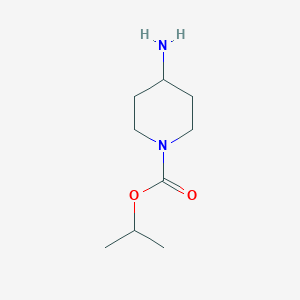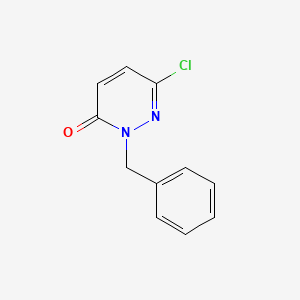
5-Hexyl-5-methyl-imidazolidine-2,4-dione
Overview
Description
The compound "5-Hexyl-5-methyl-imidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various biologically active compounds. Imidazolidine-2,4-diones are known for their wide range of physiological activities and have been extensively studied for their potential therapeutic applications, including hypoglycemic, anti-arrhythmic, and antidiabetic effects .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves the reaction of different starting materials under specific conditions to introduce various substituents that confer the desired biological activity. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Similarly, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates yields novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . These methods demonstrate the versatility of imidazolidine-2,4-dione chemistry in generating diverse compounds with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is crucial in determining their biological activity. X-ray crystallography has been used to elucidate the structures of these compounds, revealing details such as planarity, bond lengths, and angles, as well as the presence of intermolecular hydrogen bonding . For example, the structure of a Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione was found to be planar, with the exception of the methoxy group's hydrogen atoms . These structural insights are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Imidazolidine-2,4-diones undergo various chemical reactions that are important for their biological activity. The compounds can rearrange under certain conditions, such as in boiling acetic acid or concentrated hydrochloric acid, leading to the formation of novel compounds with different pharmacological properties . Additionally, the selective synthesis of (Z)-2-enynyl-2-hydroxy-imidazolidine-4,5-diones via Cu(I)-mediated multicomponent coupling demonstrates the chemical reactivity and functionalization potential of the imidazolidine-2,4-dione scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the presence of a halogen substituent can affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body . The synthesis and structure-activity relationship studies provide insights into how different substituents impact the efficacy and safety of these compounds .
Scientific Research Applications
Overview
5-Hexyl-5-methyl-imidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione scaffold, known for its versatility in medicinal chemistry. This compound, as part of the broader hydantoin class, has been explored for various therapeutic and agrochemical applications due to its biological and pharmacological activities. Its significance lies in its scaffold, which is a non-aromatic five-membered heterocycle, making it a preferred structure in drug discovery.
Applications in Drug Discovery
Hydantoin derivatives, including this compound, play a crucial role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is a key method in the synthesis of hydantoins, offering a straightforward approach to creating new organic compounds with potential therapeutic uses. This method's efficiency and simplicity facilitate the preparation of significant natural products and novel therapeutics based on the hydantoin scaffold Shaikh et al., 2023.
Biological and Pharmacological Activities
Hydantoin and its hybrids exhibit a variety of biological and pharmacological activities, which are essential in therapeutic and agrochemical applications. The hydantoin scaffold's presence in several medications currently in use, such as phenytoin, Nitrofurantoin, and Enzalutamide, underscores its importance in drug discovery. This scaffold's potential lies in its two hydrogen bond acceptors and two hydrogen bond donors, which contribute to its diverse biological activities Shaikh et al., 2023.
Mechanism of Action
While the specific mechanism of action for 5-Hexyl-5-methyl-imidazolidine-2,4-dione is not available, a study on a similar compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione, shows that it acts as a dual inhibitor of Tankyrase 1 and 2, which play an essential role in the Wnt β-catenin pathway and various other cellular processes .
properties
IUPAC Name |
5-hexyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZLZDRELZAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277174 | |
| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5336-03-8, 5472-88-8 | |
| Record name | NSC47125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC29619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



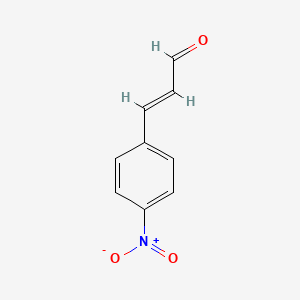
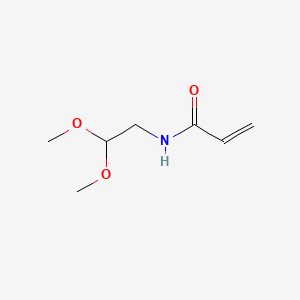


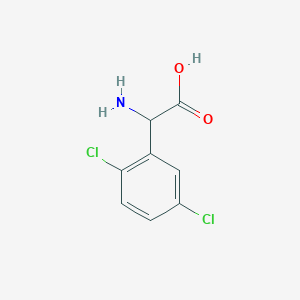
![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)
